molecular formula C17H9ClO B14334189 Pyrene-2-carbonyl chloride CAS No. 109555-45-5

Pyrene-2-carbonyl chloride

Cat. No.: B14334189
CAS No.: 109555-45-5
M. Wt: 264.7 g/mol
InChI Key: ORAINJPMQVBIHI-UHFFFAOYSA-N
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Description

Pyrene-2-carbonyl chloride (CAS: 109555-45-5) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with a reactive acyl chloride group at the 2-position. The pyrene moiety confers strong fluorescence properties, while the acyl chloride group enables facile conjugation with nucleophiles such as amines or alcohols, forming stable amides or esters. This compound is primarily utilized in bioconjugation chemistry, particularly in synthesizing fluorescent probes and biomolecule-tracking reagents like Pyrene-PEG-Acrylate, which leverages pyrene’s fluorescence and PEG’s biocompatibility .

Structurally, this compound consists of four fused benzene rings (C₁₆H₁₀ backbone) with a carbonyl chloride (–COCl) group at the second position. Its molecular formula is C₁₇H₉ClO, with a calculated molecular weight of 264.45 g/mol. The compound’s reactivity and fluorescence make it valuable in materials science and biological research, though its sensitivity to moisture necessitates storage at ≤−20°C in anhydrous, light-protected conditions .

Properties

CAS No.

109555-45-5

Molecular Formula

C17H9ClO

Molecular Weight

264.7 g/mol

IUPAC Name

pyrene-2-carbonyl chloride

InChI

InChI=1S/C17H9ClO/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H

InChI Key

ORAINJPMQVBIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)Cl)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carbonyl chloride typically involves the chlorination of pyrene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the pyrene-2-carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Pyrene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of pyrene-2-carboxamides, pyrene-2-carboxylates, and other derivatives.

    Reduction: The compound can be reduced to pyrene-2-carboxaldehyde or pyrene-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: this compound can be oxidized to pyrene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

    Oxidation: Strong oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Pyrene-2-carboxamides, pyrene-2-carboxylates.

    Reduction: Pyrene-2-carboxaldehyde, pyrene-2-methanol.

    Oxidation: Pyrene-2-carboxylic acid.

Scientific Research Applications

Pyrene-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce pyrene moieties into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pyrene-2-carbonyl chloride with structurally or functionally analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Key Differences
This compound 109555-45-5 C₁₇H₉ClO 264.45 Acyl chloride Bioconjugation, fluorescent probes Reference compound; optimized for fluorescence and reactivity in aqueous systems.
Pyrene-1-carbonyl chloride 16331-58-1 C₁₇H₉ClO 264.45 Acyl chloride Organic synthesis, polymer modification Positional isomer; 1-substitution may alter electronic properties and reactivity.
Pyridine-2-carbonyl chloride 29745-44-6 C₆H₄ClNO 141.55 Acyl chloride Pharmaceuticals, agrochemicals Smaller aromatic system (pyridine vs. pyrene); lacks fluorescence but more lipophilic.
Pyrene-4-carbaldehyde 22245-51-8 C₁₇H₁₀O 230.26 Aldehyde Fluorescent labeling Aldehyde group (–CHO) is less reactive than acyl chloride; used in Schiff base formation.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Carboxylic acid Metal leaching, industrial chemistry Carboxylic acid (–COOH) group; non-fluorescent, used in coordination chemistry.

Key Insights:

Reactivity :

  • Acyl chlorides (this compound, pyridine-2-carbonyl chloride) exhibit high reactivity toward nucleophiles, enabling rapid bioconjugation. Pyridine-2-carbonyl chloride’s smaller structure may enhance solubility in organic solvents compared to pyrene derivatives .
  • Aldehydes (pyrene-4-carbaldehyde) and carboxylic acids (2-chloro-6-methylpyrimidine-4-carboxylic acid) are less reactive, limiting their utility in dynamic labeling applications .

Fluorescence :

  • Pyrene derivatives (this compound, pyrene-4-carbaldehyde) exhibit strong fluorescence due to extended π-conjugation, whereas pyridine and pyrimidine analogs lack this property .

Applications :

  • This compound is uniquely suited for biomedical applications (e.g., PEG-based probes) due to its balance of fluorescence and reactivity .
  • Pyridine-2-carbonyl chloride is preferred in small-molecule synthesis for drug intermediates .

Research Findings

Bioconjugation and Fluorescent Probes

This compound is integral to Pyrene-PEG-Acrylate, a reagent combining pyrene’s fluorescence, PEG’s biocompatibility, and acrylate’s crosslinking ability. This reagent enables real-time tracking of cellular processes, such as protein localization, with minimal background noise . In contrast, pyridine-2-carbonyl chloride lacks fluorescence and is unsuitable for such applications .

Stability and Reactivity

This compound’s moisture sensitivity necessitates strict anhydrous handling, whereas pyridine-2-carbonyl chloride is more stable in polar aprotic solvents like acetonitrile .

Industrial Relevance

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) is used in metal leaching processes, achieving >95% gold recovery in chloride-rich environments. This highlights the divergent industrial roles of pyrene derivatives (biomedical) vs. pyrimidine analogs (metallurgy) .

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